molecular formula C17H20N2O3S B2511129 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705931-63-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2511129
M. Wt: 332.42
InChI Key: FUKWCLXJYCBBEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the literature, related compounds such as isoxazole derivatives have been synthesized using various strategies . For instance, Huang et al. reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .

Scientific Research Applications

Furan Derivatives in Catalysis and Synthesis

  • Selective Hydrogenation of Biomass-derived Compounds: A study by Li et al. (2020) explored the highly selective hydrogenation of furfural and levulinic acid over a catalyst derived from zeolitic imidazolate frameworks. This research highlights the potential of furan derivatives in facilitating biomass conversion processes, potentially relevant to the broader utility of similar furan-containing compounds (Li et al., 2020).

Thiazepine Derivatives in Chemical Synthesis

  • Synthesis of Polyheterocyclic Compounds: Research by Ding et al. (2008) introduced a method for the concise assembly of highly substituted furan-fused 1,4-thiazepines, indicating the synthetic versatility of thiazepine derivatives. The study showcases the potential of such compounds in constructing complex polyheterocyclic structures, which could be relevant to the design and synthesis of new chemical entities with the specified compound (Ding et al., 2008).

Biological Activities of Furan and Thiazepine Compounds

  • Antitumor and Antioxidative Activities

    A novel furan derivative isolated from Fomitiporia ellipsoidea exhibited significant antitumor activity, as reported by Lifeng et al. (2012). This study underscores the potential therapeutic applications of furan derivatives in oncology (Lifeng et al., 2012).

  • Leukotriene B4 Inhibition

    Kuramoto et al. (2008) synthesized benzo[b]furan derivatives with inhibitory activity against leukotriene B4, a pro-inflammatory mediator. This research demonstrates the potential of benzo[b]furan derivatives in developing new anti-inflammatory agents (Kuramoto et al., 2008).

Future Directions

The future directions for research on this compound could include elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to the development of new drugs or therapies .

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(16-12-4-1-2-5-13(12)22-18-16)19-8-7-15(23-11-9-19)14-6-3-10-21-14/h3,6,10,15H,1-2,4-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWCLXJYCBBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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